(R)-N-(Cyclohex-3-en-1-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(1R)-cyclohex-3-en-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7(10)9-8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3,(H,9,10)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFALXXSWXJWRN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735261 | |
| Record name | N-[(1R)-Cyclohex-3-en-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196703-47-6 | |
| Record name | N-[(1R)-Cyclohex-3-en-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance Within the Cyclohexenyl Amide Class
The importance of (R)-N-(Cyclohex-3-en-1-yl)acetamide is best understood through its classification as a chiral cyclohexenyl amide. This class of compounds serves as a crucial tool for synthetic chemists to explore reaction mechanisms and develop new synthetic methods. pitt.eduiupac.org For instance, derivatives like N-cyclohexenyl-α-haloacetamides are instrumental in studying the intricacies of radical reactions, particularly 5-endo-trig cyclizations. pitt.edu The stereochemistry and electronic properties of the amide and the cyclohexene (B86901) ring influence the reaction pathways, providing deep mechanistic insights that can be applied to the synthesis of more complex molecules. pitt.edu
Chiral amides, in general, are foundational to asymmetric synthesis. iupac.orgresearchgate.net They are integral components of many pharmaceuticals, natural products, and agrochemicals. researchgate.net The development of methods to create these bonds with high stereocontrol is a central goal in organic chemistry. Molecules like this compound, therefore, function as representative examples for developing and refining these synthetic protocols. Their rigid, well-defined three-dimensional structure allows for precise study of how chirality is transferred during a chemical reaction. rsc.org
Evolution of Synthetic Strategies for Chiral Cyclohexene Derivatives
The synthesis of (R)-N-(Cyclohex-3-en-1-yl)acetamide itself is straightforward, typically involving the acylation of the corresponding chiral amine, (R)-cyclohex-3-en-1-amine, with an acetylating agent. The primary synthetic challenge lies in obtaining this enantiomerically pure amine precursor. The evolution of strategies to access such chiral amines and their derivatives showcases the significant progress in asymmetric synthesis.
Historically, the separation of racemic mixtures into individual enantiomers was achieved through classical resolution, often involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. More advanced and efficient methods have since been developed, with enzymatic kinetic resolution (EKR) emerging as a powerful and widely adopted technique. researchgate.netgoogle.com
In EKR, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the other to be isolated in high enantiomeric purity. For chiral amines, lipases are commonly employed to catalyze the enantioselective acylation of one amine enantiomer, leaving the other unreacted. researchgate.netgoogle.com For example, Candida antarctica lipase (B570770) B (CALB or Novozym 435) is a highly versatile and effective biocatalyst for resolving a wide range of chiral amines through N-acylation. researchgate.netnih.gov The choice of the acyl donor is critical for achieving high enantioselectivity. researchgate.netgoogle.com
Another biocatalytic approach involves the use of oxidases. A cyclohexylamine (B46788) oxidase (CHAO) from Brevibacterium oxydans has been shown to selectively oxidize the (S)-enantiomer of various amines, leaving the (R)-enantiomer untouched and in high enantiomeric purity. canada.ca This method provides a direct route to (R)-amines from their racemic counterparts. canada.ca
| Enzyme | Amine Substrate | Acyl Donor / Method | Key Outcome | Reference |
| Candida antarctica Lipase B (CALB) | Various phenylethylamines | Ethyl methoxyacetate | Production of enantiomerically pure (S)-amines and (R)-amides. | researchgate.net |
| Pseudomonas species Lipase | 1-(1-Naphthyl)ethylamine | Isopropyl butanoate | Selective acylation to resolve enantiomers. | google.com |
| Cyclohexylamine Oxidase (CHAO) | Racemic cyclohexylamine derivatives | Selective oxidation | Yields enantiomerically pure (R)-amines and a ketone byproduct. | canada.ca |
Current Research Trajectories and Emergent Areas in Stereoselective Synthesis
Strategies for Stereoselective Access to the (R)-Configuration
Achieving the desired (R)-configuration at the stereocenter of N-(cyclohex-3-en-1-yl)acetamide requires precise control over the reaction pathways. Several strategies have been developed to introduce this chirality effectively, ranging from the use of chiral auxiliaries to sophisticated catalytic systems.
Chiral Auxiliaries and Stoichiometric Asymmetric Synthesis
One of the classical and reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com
In the context of synthesizing (R)-N-(cyclohex-3-en-1-yl)acetamide, a common approach involves the acylation of a chiral amine with cyclohex-3-enecarboxylic acid, followed by a Curtius or a related rearrangement. Alternatively, a chiral derivative of cyclohex-3-en-1-amine can be acylated. The choice of the chiral auxiliary is critical for high diastereoselectivity. Commonly used auxiliaries are often derived from readily available natural products like amino acids or terpenes. nih.gov For instance, Evans' oxazolidinone auxiliaries and Myers' pseudoephedrine amides have proven to be highly effective in a variety of asymmetric transformations. wikipedia.org
The general workflow for this methodology is as follows:
Attachment of the chiral auxiliary to the cyclohexene (B86901) moiety or the acetamide (B32628) precursor.
A diastereoselective reaction to create the chiral center.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
| Auxiliary Type | Example | Key Features |
| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | High diastereoselectivity in alkylation and acylation reactions. |
| Pseudoephedrine | (1R,2R)-(-)-Pseudoephedrine | Forms crystalline amide adducts, often allowing for purification by recrystallization. |
| Camphorsultams | (1S)-(+)-Camphor-10-sulfonic acid | Robust and effective in a wide range of reactions. sigmaaldrich.com |
| 8-Arylmenthols | Epimeric 8-aryl menthyl derivatives | Used in asymmetric radical cyclization reactions. nih.gov |
Enantioselective Catalysis in Cyclohexene Functionalization
Catalytic methods offer a more atom-economical and efficient alternative to stoichiometric approaches. nih.gov These methods employ a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins, enamides, and imines. nih.govdiva-portal.org For the synthesis of this compound, a relevant strategy would be the asymmetric hydrogenation of a suitable precursor, such as N-(cyclohexa-1,3-dien-1-yl)acetamide or the hydrogenation of an enamide precursor.
Chiral phosphine (B1218219) ligands, such as those based on the BINAP scaffold, are often employed in combination with rhodium or ruthenium catalysts. youtube.com The catalyst-substrate complex forms a chiral environment that directs the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. nih.govthieme-connect.de
Organocatalytic Approaches to Chiral Cyclohexenes
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. mdpi.com For the functionalization of cyclohexenes, chiral amines, Brønsted acids, or N-heterocyclic carbenes (NHCs) can be employed. rsc.org
A potential organocatalytic route to this compound could involve an asymmetric Diels-Alder reaction to construct the chiral cyclohexene ring, followed by functional group manipulations. Alternatively, an asymmetric Michael addition to a cyclohexenone derivative could establish the stereocenter. The development of novel organocatalysts continues to expand the scope and efficiency of these transformations. mdpi.com
Biocatalytic Transformations for Stereospecificity
Enzymes are highly efficient and stereospecific catalysts that operate under mild conditions. nih.gov Lipases, proteases, and ammonia (B1221849) lyases are examples of enzymes that can be used for the synthesis of chiral amines and amides.
For the synthesis of this compound, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of N-(cyclohex-3-en-1-yl)acetamide, selectively hydrolyzing the (S)-enantiomer and leaving the desired (R)-enantiomer unreacted. Transaminases are another class of enzymes that can convert a ketone precursor into a chiral amine with high enantiomeric excess. nih.gov
| Catalysis Type | Catalyst Example | Precursor Substrate |
| Transition Metal Catalysis | [Rh(COD)Cl]₂ / (R)-BINAP | N-(Cyclohexa-1,3-dien-1-yl)acetamide |
| Organocatalysis | (S)-Proline | Cyclohexenone and an acetaldehyde (B116499) equivalent |
| Biocatalysis | Candida antarctica Lipase B (CALB) | Racemic N-(cyclohex-3-en-1-yl)acetamide |
Kinetic Resolution and Dynamic Kinetic Resolution Techniques
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. taylorandfrancis.com The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. mdpi.com
Dynamic kinetic resolution (DKR) is a more advanced technique that overcomes the 50% yield limitation of traditional kinetic resolution. mdpi.comnih.gov In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing it to be converted into the faster-reacting enantiomer and subsequently into the desired product. mdpi.comprinceton.edu This process can theoretically lead to a 100% yield of the desired enantiomer. nih.gov
For this compound, a DKR process could involve the use of a lipase to selectively acylate (R)-cyclohex-3-en-1-amine from a racemic mixture, while a metal catalyst simultaneously racemizes the remaining (S)-cyclohex-3-en-1-amine. The success of a DKR process relies on the careful selection of a catalyst system where the rate of racemization is faster than or comparable to the rate of the resolution step. nih.gov
| Technique | Key Principle | Maximum Theoretical Yield |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. taylorandfrancis.com | 50% mdpi.com |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. mdpi.comnih.gov | 100% nih.gov |
Novel Reaction Pathways and Mechanistic Insights in Synthesis
The creation of the specific stereochemistry and functionality present in this compound necessitates the use of advanced and highly selective chemical transformations. Researchers have explored a variety of reaction pathways, each offering unique advantages in terms of efficiency, atom economy, and control over the three-dimensional arrangement of atoms. These methods range from radical-mediated cyclizations to multi-component reactions and classic rearrangement strategies, all tailored to construct the target amide with precision.
Radical Cyclization Strategies for N-Cyclohexenyl Acetamides
Radical cyclization reactions provide a powerful tool for the construction of cyclic systems, including the cyclohexene core of N-cyclohexenyl acetamides. researchgate.netnih.gov These reactions often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity. princeton.edu The general approach involves the generation of a radical species that subsequently undergoes an intramolecular addition to a double bond, forming a new ring. researchgate.net
One strategy involves the use of trichloroacetamides as radical precursors. scispace.com The electrophilic dichloromethylcarbamoyl radical, generated from the trichloroacetamide (B1219227), can react with an alkene. scispace.com For instance, the cyclization of N-cycloalkenyl trichloroacetamide derivatives can lead to the formation of polyfunctionalized lactams. researchgate.net The diastereoselectivity of these cyclizations can be high, providing a route to specific stereoisomers. researchgate.net
The choice of initiator and reaction conditions is crucial for the success of these cyclizations. Common methods for radical generation include the use of tin hydrides like tributyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane (B43935) (TTMSSH), as well as atom transfer radical cyclization (ATRC) catalyzed by transition metals such as copper or ruthenium. princeton.eduresearchgate.net For example, ruthenium catalysts can mediate the cyclization of N-allyltrichloroacetamides to form γ-lactams. scispace.com
Recent advancements have focused on developing more environmentally friendly and efficient methods, such as those employing visible-light-mediated photoredox catalysis to generate nitrogen-centered radicals. researchgate.net These strategies offer an alternative to traditional methods that often rely on stoichiometric amounts of toxic reagents. researchgate.netnih.gov
Multi-Component Reactions (MCRs) and Tandem Processes for Amide Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules like N-cyclohexenyl acetamides. researchgate.netnih.govmdpi.com The Ugi reaction is a prominent example of an MCR that can be adapted for the synthesis of α-amino amides. researchgate.netresearchgate.netdntb.gov.ua The classic Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov
A modified three-component Ugi reaction (U-3CR) can also be employed, often catalyzed by a Lewis acid such as zinc chloride, to synthesize N-cyclohexyl-2-(2-hydroxyphenylamino)acetamide derivatives. researchgate.netdntb.gov.ua In this process, the reaction of an aldehyde, an amine, and an isocyanide proceeds in a one-pot fashion to yield the desired amide. researchgate.net The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium intermediate. This reactive intermediate is subsequently trapped by the carboxylic acid component (in a U-4CR) or another nucleophile present in the reaction mixture. nih.gov
Table 1: Comparison of Ugi Reaction Variants
| Reaction Type | Components | Key Intermediate | Product |
| Ugi Four-Component Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Acylamino amide |
| Ugi Three-Component Reaction (U-3CR) | Aldehyde, Amine, Isocyanide | Nitrilium ion | α-Amino amide |
Nucleophilic Addition and Substitution Reactions on Cyclohexenyl Systems
The synthesis of this compound can also be achieved through nucleophilic addition and substitution reactions on a pre-formed cyclohexenyl scaffold. libretexts.org These reactions are fundamental in organic synthesis and allow for the introduction of the nitrogen functionality at the desired position.
In a nucleophilic acyl substitution, a nucleophile attacks the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.com To form the amide, an amine acts as the nucleophile, attacking an activated carboxylic acid derivative such as an acid chloride or an ester. youtube.comyoutube.com The reactivity of the carboxylic acid derivative is key, with acid chlorides being the most reactive, followed by anhydrides, esters, and finally amides. youtube.com
Alternatively, nucleophilic addition to a cyclohexenyl system can be employed. For instance, a nitrogen nucleophile can add to an electrophilically activated cyclohexene derivative. The stereochemical outcome of such additions is often influenced by the existing stereocenters on the ring and the nature of the reactants and catalysts used.
Direct amidation of carboxylic acids with amines is also possible using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or B(OCH2CF3)3. acs.orgkhanacademy.org These reagents activate the carboxylic acid, facilitating the attack of the amine nucleophile to form the amide bond. acs.orgkhanacademy.org
Electrophilic Transformations of the Cyclohexene Moiety (e.g., Bromination, Nitration)
While the direct synthesis of the target compound may not primarily involve these transformations, electrophilic reactions on the cyclohexene ring of related N-cyclohexenyl amides are important for understanding the reactivity of this class of compounds and for the synthesis of functionalized analogs.
Bromination of the cyclohexene double bond can lead to the formation of dibromo adducts. Interestingly, in certain N-cyclohex-3-ene-1-carboxamide derivatives, bromination can trigger rearrangement reactions, leading to the formation of bicyclic lactones. acs.org The amide group can participate in these transformations, highlighting the influence of the substituent on the reactivity of the cyclohexene ring. acs.org
Similarly, electrophilic nitration could introduce a nitro group onto the double bond, which can then be further transformed into an amino group, providing a potential, though less direct, route to amino-cyclohexenyl derivatives. The conditions for such electrophilic additions must be carefully controlled to avoid unwanted side reactions and to manage the regioselectivity of the addition. The electronic nature of the N-acyl group will influence the reactivity of the double bond towards electrophiles.
Rearrangement Reactions Involving Cyclohexenyl Amides (e.g., Overman rearrangement)
Rearrangement reactions offer a powerful and stereoselective method for the synthesis of amides from other functional groups. The Overman rearrangement is a particularly relevant and widely used transformation for the synthesis of allylic amines and their derivatives. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic trichloroacetimidate, which is typically formed from the corresponding allylic alcohol. nrochemistry.comyoutube.com
The key features of the Overman rearrangement are its high diastereoselectivity and the fact that it proceeds through a well-defined, chair-like six-membered transition state. nrochemistry.comyoutube.com The reaction is often catalyzed by mercury(II) or palladium(II) salts, although thermal conditions can also be employed. wikipedia.orgorganic-chemistry.org The resulting trichloroacetamide can be readily hydrolyzed to the corresponding amine. nrochemistry.comyoutube.com For the synthesis of this compound, one could envision starting from a chiral cyclohexenyl allylic alcohol, converting it to the trichloroacetimidate, and then inducing the rearrangement to establish the desired stereocenter and amide functionality.
Other rearrangement reactions, such as the Beckmann rearrangement of oximes derived from cyclohexenones, could also be considered as a potential route to cyclohexenyl amides. masterorganicchemistry.com Skeletal rearrangements of amides themselves, initiated by various activation methods, represent an expanding area of research that could offer novel pathways to complex nitrogen-containing molecules. nih.gov
Table 2: Key Features of the Overman Rearrangement
| Feature | Description |
| Reaction Type | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement |
| Starting Material | Allylic Alcohol |
| Intermediate | Allylic Trichloroacetimidate |
| Product | Allylic Trichloroacetamide |
| Key Advantage | High Diastereoselectivity |
| Catalysts | Hg(II) or Pd(II) salts (optional) |
Protecting Group Chemistry and Chemoselectivity in Synthesis
In the synthesis of a molecule with multiple functional groups like this compound, protecting group chemistry is often indispensable. organic-chemistry.org Protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting in a subsequent step, thereby ensuring chemoselectivity. libretexts.orgyoutube.com
For the synthesis of the target amide, both the amino group and the double bond of the cyclohexene ring might require protection depending on the chosen synthetic route. For instance, if a reaction is to be performed on the double bond, the amide nitrogen might need to be protected to prevent its participation in the reaction. Conversely, if a transformation is desired at the nitrogen, the double bond might need to be protected from the reaction conditions.
Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). youtube.com The Boc group is typically stable to basic and nucleophilic conditions but is readily removed with acid. organic-chemistry.org The Cbz group is removed by hydrogenolysis. youtube.com The choice of protecting group depends on the specific reaction conditions that will be employed in the synthetic sequence. An orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are used, allows for the selective deprotection and reaction of specific functional groups within the same molecule. organic-chemistry.org
Chemoselectivity is the preferential reaction of one functional group over another. In the context of synthesizing this compound, this could involve selectively reacting at the nitrogen atom without affecting the cyclohexene double bond, or vice versa. The use of appropriate protecting groups is a key strategy for achieving high chemoselectivity. For example, protecting the amine as a carbamate (B1207046) would allow for electrophilic addition reactions to be performed selectively on the double bond. organic-chemistry.org
Table 3: Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) | Acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) |
| Acetyl | Ac | Acetic anhydride (B1165640) or acetyl chloride | Acid or base hydrolysis |
| Phthalimide | - | Phthalic anhydride | Hydrazine (Ing-Manske procedure) |
Sustainable and Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this translates to the use of safer solvents (or their complete omission), minimizing waste, and maximizing the incorporation of reactant atoms into the final product.
Solvent-Free and Aqueous Media Reactions
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to solvent-free conditions or using water as a reaction medium represents a significant step towards a more sustainable process. semanticscholar.org
Solvent-Free Acylation:
The direct acylation of amines with an acylating agent like acetic anhydride can often be performed without a solvent. orientjchem.orgresearchgate.net This approach is highly efficient, minimizing solvent-related waste and simplifying product isolation. For the synthesis of this compound, this would involve the direct reaction of (R)-cyclohex-3-en-1-amine with acetic anhydride. The reaction is typically rapid and can be performed at room temperature, often without the need for a catalyst. orientjchem.orgresearchgate.net
Illustrative Data for Solvent-Free N-Acylation of Amines:
| Amine Substrate | Acylating Agent | Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | Acetic Anhydride | Solvent-free, RT | 5-15 min | >90% | orientjchem.orgresearchgate.net |
| p-Nitroaniline | Acetic Anhydride | Solvent-free, RT | 8 min | 91% | orientjchem.org |
| Benzylamine | Acetic Anhydride | Solvent-free, RT | 10 min | 95% | orientjchem.org |
This table presents representative data for the solvent-free N-acylation of various amines, demonstrating the general efficiency of this methodology.
Aqueous Media Reactions:
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The acylation of amines can be effectively carried out in an aqueous medium. semanticscholar.orgresearchgate.net One common method involves the use of the amine hydrochloride salt, which is water-soluble. Upon addition of a mild base, such as sodium bicarbonate, the free amine is liberated in situ and reacts with the acylating agent. semanticscholar.org This method avoids the use of organic solvents and often allows for easy product isolation via precipitation. semanticscholar.org
Representative Data for Aqueous N-Acylation of Amines:
| Amine Substrate | Acylating Agent | Base | Reaction Time | Yield (%) | Reference |
| Aniline | Acetic Anhydride | NaHCO₃ | 10-15 min | 98% | semanticscholar.org |
| 4-Fluoroaniline | Acetic Anhydride | NaHCO₃ | 10 min | 96% | semanticscholar.org |
| 1,4-Phenylenediamine | Acetic Anhydride (2 eq.) | NaHCO₃ | 15 min | 95% | semanticscholar.org |
This table illustrates the high efficiency of N-acylation reactions performed in an aqueous medium for a range of aromatic amines.
Atom Economy and E-Factor Considerations
Beyond the choice of solvent, a comprehensive green chemistry analysis involves evaluating the efficiency of the reaction in terms of waste generation. Atom economy and the Environmental Factor (E-factor) are key metrics for this assessment. chembam.comigitsarang.ac.in
Atom Economy:
Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. igitsarang.ac.in An ideal reaction has an atom economy of 100%. For the synthesis of this compound from (R)-cyclohex-3-en-1-amine and acetic anhydride, the reaction is an addition, with acetic acid as the only by-product.
The calculation for the atom economy is as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Desired Product: this compound (C₈H₁₃NO, MW: 139.19 g/mol )
Reactants: (R)-cyclohex-3-en-1-amine (C₆H₁₁N, MW: 97.16 g/mol ) + Acetic Anhydride (C₄H₆O₃, MW: 102.09 g/mol )
Atom Economy = (139.19 / (97.16 + 102.09)) x 100 ≈ 69.8%
E-Factor:
The E-factor, developed by Roger Sheldon, provides a broader measure of waste by considering all waste generated in the process, including solvent losses and by-products. chembam.comlibretexts.org
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
An ideal E-factor is 0. libretexts.org For the solvent-free synthesis of this compound, assuming a 100% yield for calculation purposes, the main waste product is acetic acid (CH₃COOH, MW: 60.05 g/mol ).
E-Factor = (Mass of Acetic Acid) / (Mass of Product) = 60.05 / 139.19 ≈ 0.43
In a real-world scenario, the E-factor would be higher due to factors like incomplete conversion and purification losses. However, this calculation highlights the inherent efficiency of this synthetic route.
Comparison of Green Metrics for Different Synthetic Approaches:
| Synthetic Approach | Atom Economy (%) | Ideal E-Factor (100% Yield) | Key Green Advantages |
| Solvent-Free Acylation | ~69.8% | ~0.43 | No solvent waste, high reaction rates, simple work-up. |
| Aqueous Acylation | ~69.8% | >0.43 (includes water and base) | Use of a benign solvent, avoids hazardous organic solvents. |
| Enzymatic Kinetic Resolution | Variable | Generally higher due to resolution step | High enantioselectivity, mild reaction conditions. youtube.com |
This table provides a comparative overview of the green metrics for different synthetic strategies towards this compound. The enzymatic kinetic resolution, while potentially having a lower atom economy and higher E-factor due to the separation of the unwanted enantiomer, offers the significant advantage of producing a highly enantiopure product under mild, environmentally friendly conditions.
The enzymatic approach, often utilizing lipases like Candida antarctica lipase B (CALB), can achieve high enantioselectivity in the acylation of racemic amines. nih.govyoutube.com In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. youtube.com While this inherently limits the theoretical yield of the desired enantiomer to 50% from a racemic starting material, it provides access to highly enantiomerically pure compounds under green conditions.
Theoretical Investigations into the Electronic Structure and Reaction Energetics
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity. biomedres.us A smaller HOMO-LUMO gap generally implies higher reactivity, as it is energetically more favorable to move electrons between these orbitals. biomedres.us
Table 1: Illustrative Global Reactivity Descriptors for (R)-N-(Cyclohex-3-en-1-yl)acetamide
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Indicates the electron-donating ability of the molecule. |
| LUMO Energy (ELUMO) | - | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A measure of chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | The tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance of the molecule to change its electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
This table is illustrative and the values would be determined through specific DFT calculations for the compound.
In similar acetamide (B32628) compounds, FMO analysis has been used to successfully predict the most reactive sites for electrophilic and nucleophilic attack. nih.govmdpi.com For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the double bond of the cyclohexene (B86901) ring and the lone pairs of the nitrogen and oxygen atoms of the amide group. Conversely, the LUMO would be distributed over the areas that can accept electron density, likely involving the carbonyl carbon.
Detailed Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states. Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the entire reaction pathway.
For instance, the synthesis of this amide likely involves the acylation of (R)-cyclohex-3-en-1-amine with an acetylating agent. A computational study of this reaction would involve:
Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are fully optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.
A study on the thermal decomposition of N-substituted diacetamides, a related class of compounds, utilized DFT to explore a proposed six-membered ring transition state. mdpi.com This type of analysis for this compound could reveal, for example, the mechanism of its pyrolysis or its reactions with other reagents. The computed activation energies would provide a quantitative measure of the reaction rates, guiding experimental efforts.
Theoretical Studies on Stereoelectronic Effects of the Cyclohexene Ring
The conformation of the cyclohexene ring and its interaction with the amide substituent are governed by stereoelectronic effects. The half-chair conformation is the most stable for cyclohexene, and the substituents can adopt either pseudo-axial or pseudo-equatorial positions. The preference for one position over the other is influenced by a combination of steric and electronic factors.
A computational conformational analysis of this compound would involve mapping the potential energy surface as a function of key dihedral angles, such as the one defining the rotation around the C-N bond of the amide. This would reveal the most stable conformers and the energy barriers between them. Such studies have been performed on other N-acyl compounds, highlighting how methylation can shift conformational equilibria. chemicalbook.com For the cyclohexene ring itself, the preference of a substituent for the pseudo-axial or pseudo-equatorial position is often quantified by the A-value, which represents the difference in Gibbs free energy between the two conformers.
Computational Prediction of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Data Type | Significance |
| 1H NMR | Chemical Shifts (ppm) | Provides information on the electronic environment of hydrogen atoms. |
| 13C NMR | Chemical Shifts (ppm) | Provides information on the carbon skeleton of the molecule. |
| IR Spectroscopy | Vibrational Frequencies (cm-1) | Identifies functional groups based on their characteristic vibrational modes (e.g., C=O stretch, N-H stretch). |
This table is illustrative. The specific values for chemical shifts and vibrational frequencies would be obtained from quantum chemical calculations.
DFT calculations can provide accurate predictions of NMR chemical shifts, although the results are often scaled to better match experimental values. For a chiral molecule like this compound, computational methods can help in assigning the signals of diastereotopic protons.
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. The computed IR spectrum can be compared with experimental data to confirm the presence of key functional groups. For example, the characteristic C=O stretching frequency of the amide group would be a prominent feature. While specific predicted spectra for the title compound are not available in the searched literature, studies on similar molecules demonstrate the utility of this approach. researchgate.net
Role As a Chiral Building Block in Advanced Organic Synthesis
Construction of Complex Molecular Architectures and Scaffolds
The utility of a chiral building block is defined by its ability to serve as a foundation for the creation of more complex, stereochemically defined molecules. The structure of (R)-N-(Cyclohex-3-en-1-yl)acetamide, possessing both a stereogenic center and reactive functional groups, positions it as a candidate for such applications. The cyclohexene (B86901) ring provides a rigid conformational anchor, while the alkene and amide groups serve as handles for extensive synthetic transformations.
Synthesis of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. The synthesis of these structures is a central goal in medicinal chemistry. This compound contains the necessary nitrogen and carbon framework to serve as a precursor for various heterocyclic systems.
The alkene and the amide functionalities can be involved in intramolecular cyclization reactions to form bicyclic nitrogen-containing heterocycles. For example, methods involving intramolecular aminomercuration, hydroamination, or other electrophile-induced cyclizations could theoretically be applied to derivatives of this compound to forge a new ring system. Furthermore, metal-catalyzed dehydrative cyclization is a modern, environmentally benign method for forming nitrogen-containing heterocycles from substrates like γ-hydroxy amides, a class of compounds that could be accessed from this compound via oxidation of the double bond.
Preparation of Polycyclic Compounds
The formation of polycyclic systems often relies on cycloaddition reactions, with the Diels-Alder reaction being one of the most powerful and well-studied transformations. This reaction creates a six-membered ring by combining a conjugated diene with a dienophile, forming two new carbon-carbon bonds and up to four stereocenters in a single, often highly stereocontrolled, step.
The cyclohexene moiety of this compound can function as a dienophile in [4+2] cycloaddition reactions. The reaction with a suitable diene would yield a bicyclo[2.2.2]octane derivative, a rigid polycyclic scaffold. The stereochemical outcome of such a reaction would be influenced by the existing stereocenter on the cyclohexene ring, potentially leading to high diastereoselectivity. Both thermal and Lewis acid-catalyzed conditions could be explored to facilitate this transformation and control the selectivity. The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, offers another pathway to polycyclic systems containing additional heteroatoms, such as oxygen or nitrogen.
Table 1: Representative Diels-Alder Reaction for Polycycle Formation This table illustrates a theoretical reaction pathway.
| Reactant A (Dienophile) | Reactant B (Diene) | Product (Polycyclic Scaffold) | Reaction Type |
|---|---|---|---|
| This compound | 1,3-Butadiene | (1R,4S,5R)-N-(Bicyclo[2.2.2]oct-7-en-5-yl)acetamide | [4+2] Cycloaddition |
| This compound | Danishefsky's Diene | Functionalized Bicyclo[2.2.2]octanone derivative | Diels-Alder Reaction |
Methodological Development in Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formation
Chiral building blocks are instrumental in the development of new synthetic methods, particularly those focused on controlling stereochemistry. The creation of C-C and C-heteroatom bonds with high stereoselectivity is a cornerstone of modern organic synthesis.
The structure of this compound is well-suited for substrate-controlled diastereoselective reactions. The chiral center can direct the facial approach of reagents to the double bond. For instance, epoxidation or dihydroxylation of the cyclohexene ring would be expected to proceed with diastereoselectivity, yielding chiral epoxides or diols, which are themselves versatile synthetic intermediates.
Furthermore, the amide functionality can be used to direct bond-forming reactions. Chiral lithium amides have been shown to be effective in initiating asymmetric conjugate additions to create new C-C and C-N bonds with high stereoselectivity. While this involves using a chiral amide as a reagent, the principle of using chirality adjacent to a nitrogen atom to control reactions is directly applicable. Derivatives of this compound could be employed in similar domino reactions or tandem sequences to build molecular complexity in a controlled manner.
Precursors for Advanced Chemical Materials
The synthesis of advanced chemical materials with specific functions (e.g., in optics, electronics, or as sensors) often begins with carefully designed molecular precursors. While direct applications of this compound in this area are not widely documented, its functional groups offer starting points for the synthesis of more complex molecules with material applications. The key is the ability to introduce functionalities that govern the bulk properties of the material, such as liquid crystallinity or chromophoric behavior.
The cyclohexene ring could be modified through ring-opening metathesis or other cleavage reactions to attach mesogenic (liquid-crystal-forming) units. The amide nitrogen provides a convenient point for attaching other functional groups through N-alkylation or N-acylation, allowing for the construction of elaborate molecular architectures. The inherent chirality of the molecule is also a significant feature, as chiral dopants are often used to induce helical twisting in liquid crystal phases.
Application in Catalysis Research: Ligands and Chiral Auxiliaries
Asymmetric catalysis relies on chiral ligands or auxiliaries to transfer stereochemical information from a catalyst to a substrate. Chiral molecules containing nitrogen atoms are a cornerstone of ligand design due to their ability to coordinate effectively with a wide range of transition metals.
This compound itself, or more likely its derivatives, could serve as a chiral ligand in metal-catalyzed reactions. The nitrogen atom of the amide can act as a coordinating atom. More complex and effective ligands could be synthesized by modifying the acetyl group. For example, replacement of the acetyl group with a diphenylphosphino group would create a P,N-type ligand, a class of ligands known to be highly effective in a variety of asymmetric transformations, such as hydrogenations and cross-coupling reactions. The synthesis of chiral bicyclic compounds has been achieved with high enantioselectivity using chiral P,N,N-tridentate ligands in copper-catalyzed reactions, highlighting the power of this approach. The chiral cyclohexenyl amine backbone, obtained by hydrolysis of the amide, could also be used as a scaffold to build other classes of bidentate or tridentate ligands for asymmetric catalysis.
Q & A
Q. What are the standard synthetic routes for (R)-N-(Cyclohex-3-en-1-yl)acetamide, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting cyclohexene derivatives with acetamide under acidic conditions (e.g., HCl or H₂SO₄), yielding 70–90% under optimized protocols . Key parameters for optimization include:
- Temperature : Elevated temperatures (50–80°C) improve reaction kinetics.
- Catalysts : Acidic or Lewis acid catalysts (e.g., ZnCl₂) enhance electrophilicity of the cyclohexene moiety.
- Solvent : Polar aprotic solvents (e.g., DMF) favor amide bond formation.
Yield discrepancies (e.g., 24% in a related tert-butyl derivative ) highlight the need for condition-specific tuning via fractional factorial design.
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR identify cyclohexene protons (δ 5.5–5.7 ppm) and acetamide carbonyl signals (δ 170–175 ppm) .
- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 169 for [M+H]⁺) validate molecular weight .
Q. What are the common chemical reactions involving this compound, and how are they monitored?
The compound undergoes hydrolysis, reduction, and cycloaddition:
- Acid/Base Hydrolysis : Produces acetic acid and cyclohexene amine derivatives. Progress is tracked via pH titration or HPLC .
- Catalytic Hydrogenation : Saturates the cyclohexene ring; monitored by loss of olefinic NMR signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
Data inconsistencies (e.g., split NMR peaks) may arise from conformational flexibility or impurities. Strategies include:
- Variable-Temperature NMR : Resolves dynamic effects by analyzing signal coalescence at different temperatures (e.g., 298–318 K) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .
- Advanced Purification : Use preparative HPLC or recrystallization to isolate enantiomerically pure fractions .
Q. What strategies enhance the enantiomeric purity of this compound during synthesis?
Low enantiomeric excess (e.g., 24% in a tert-butyl analog ) necessitates chiral control:
- Chiral Catalysts : Use (-)-Sparteine or BINOL derivatives in asymmetric synthesis.
- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers.
- Chiral Chromatography : Employ cellulose-based CSP columns for preparative separation .
Q. How can computational methods predict the biological targets of this compound?
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets.
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
Q. What experimental designs validate the compound’s proposed mechanism of action in biological systems?
- In Vitro Assays :
- Mechanistic Probes : Isotope-labeled analogs (e.g., ¹⁴C-acetamide) track metabolic pathways .
Q. How are kinetic parameters for acid-catalyzed hydrolysis of this compound determined?
- Pseudo-First-Order Kinetics : Excess H₃O⁺ ensures [H⁺] remains constant.
- Rate Monitoring : Use inline FTIR or LC-MS to quantify acetic acid formation over time .
- Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants at 30–70°C .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between theoretical and experimental yields in synthesis?
- Mass Balance Analysis : Account for volatile byproducts (e.g., H₂O) lost during workup.
- Side Reaction Screening : Use GC-MS to identify undesired products (e.g., dimerization).
- Replication : Repeat experiments under inert atmospheres to rule out oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
